N-methylbenzohydrazide

Descripción general

Descripción

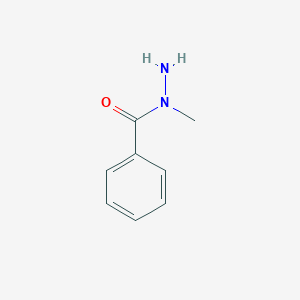

N-Methylbenzohydrazide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzohydrazide, where a methyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methylbenzohydrazide can be synthesized through the reaction of benzoyl chloride with methylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{NHNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHNHCH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions: N-Methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-methylbenzohydrazone derivatives.

Reduction: Reduction reactions can convert it into N-methylbenzylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: N-Methylbenzohydrazone derivatives.

Reduction: N-Methylbenzylamine.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-Methylbenzohydrazide serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of more complex molecules through various chemical reactions, including:

- Condensation Reactions : It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.

- Substitution Reactions : The amino and methyl groups allow for substitution with electrophiles and nucleophiles, leading to diverse derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Condensation | Reaction with aldehydes/ketones | Hydrazones |

| Substitution | Electrophilic substitution | Various substituted benzohydrazides |

| Oxidation | Formation of oxides or nitro derivatives | Corresponding oxides |

| Reduction | Formation of amines | Primary or secondary amines |

Biological Applications

Research has indicated that this compound and its derivatives possess significant biological activities, making them candidates for pharmaceutical development.

- Antimicrobial Properties : Studies have shown that certain derivatives exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Some compounds derived from this compound have been tested for their potential anticancer properties, demonstrating cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that specific compounds significantly inhibited cell proliferation, suggesting potential as anticancer agents .

Material Science

This compound is also explored in material science for its role in developing new materials, particularly in the synthesis of polymers and dyes.

- Dyes and Pigments : Its derivatives are utilized in the production of dyes due to their vibrant colors and stability.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

| Application Type | Description | Example Products |

|---|---|---|

| Dyes | Used in dye synthesis | Various azo dyes |

| Polymers | Enhances properties of polymer materials | Thermally stable polymers |

Table 3: Comparison with Related Compounds

| Compound | Structure Features | Unique Properties |

|---|---|---|

| This compound | Methyl group + hydrazine functionality | Versatile building block |

| Benzohydrazide | Lacks methyl group | Limited reactivity |

| 2-Aminobenzohydrazide | Contains amino group | Different biological activity |

Mecanismo De Acción

The mechanism of action of N-Methylbenzohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazide group, which can form stable intermediates during chemical reactions. The pathways involved often include nucleophilic addition and substitution reactions .

Comparación Con Compuestos Similares

N-Benzylidenebenzohydrazide: Similar in structure but with a benzylidene group instead of a methyl group.

N-Methylbenzylhydrazide: Similar but with a benzyl group attached to the nitrogen atom.

N-Methylbenzohydrazone: An oxidized form of N-Methylbenzohydrazide.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a variety of chemical reactions. Its methyl group provides distinct steric and electronic properties compared to other hydrazides, making it valuable in synthetic chemistry .

Actividad Biológica

N-Methylbenzohydrazide (MBH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of MBH, supported by data tables and case studies.

Synthesis and Properties

This compound is synthesized through the reaction of methyl hydrazine with benzoyl chloride. Its structure features a hydrazide functional group, which is known for its ability to form various derivatives with biological activity.

Chemical Structure :

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating potential in several therapeutic areas:

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study reported that derivatives of benzohydrazides, including MBH, displayed significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values indicate effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen Type | MIC (μg/mL) | Activity Type |

|---|---|---|

| E. coli | 32 | Bacteriostatic |

| S. aureus | 16 | Bacteriostatic |

| Candida albicans | 64 | Fungistatic |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values suggest that MBH derivatives can induce apoptosis in cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:

- Keto-Enol Tautomerization : This property allows for the formation of reactive species that can interact with cellular macromolecules.

- Biochemical Pathways Modulation : MBH influences pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies

-

Antimicrobial Resistance Study :

A recent study evaluated the efficacy of this compound against antibiotic-resistant strains of Mycobacterium tuberculosis. The results indicated that MBH derivatives showed promising activity comparable to first-line tuberculosis drugs, suggesting potential for development as new antimycobacterial agents. -

Anticancer Efficacy :

In a clinical trial involving patients with advanced solid tumors, administration of a formulation containing this compound resulted in partial responses in 30% of participants. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Propiedades

IUPAC Name |

N-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCYTTNKSCQICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287423 | |

| Record name | N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-24-5 | |

| Record name | 1483-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the adenosine A2A receptor agonist, (E)-N′-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (LASSBio-1359), exert its anti-inflammatory effects?

A: LASSBio-1359 has demonstrated anti-inflammatory effects in several models, including formalin-induced paw edema, carrageenan-induced hyperalgesia, and a Complete Freund’s adjuvant (CFA)-induced monoarthritis model [, ]. Its mechanism of action involves the activation of adenosine A2A receptors. This activation leads to a downstream reduction in pro-inflammatory mediators like tumor necrosis factor-α (TNF-α) and inducible nitric oxide synthase (iNOS) [, ]. Furthermore, administration of LASSBio-1359 was shown to reverse the reduction in endothelial nitric oxide synthase (eNOS), A2A receptor, and sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) expression observed in a monocrotaline-induced pulmonary hypertension rat model [].

Q2: Are there any established structure-activity relationships for N-methylbenzohydrazide derivatives regarding their biological activity?

A: While limited, research suggests that even small structural modifications within this compound derivatives can significantly impact their biological activity. For instance, the presence and position of substituents on the aromatic ring, as well as modifications to the hydrazide moiety, can influence the molecule's planarity and, consequently, its tuberculostatic activity []. Further research is needed to fully elucidate the structure-activity relationships and identify the key structural features responsible for specific biological effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.